molecular formula C14H11N3O2 B612174 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide CAS No. 188106-83-4

2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

Cat. No. B612174
M. Wt: 253.26
InChI Key: KOUGHMOSYJCJLE-UHFFFAOYSA-N
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Description

The compound “2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide” is a derivative of azobenzene . Azobenzenes are organonitrogen aromatic compounds that contain a central azo group, where each nitrogen atom is conjugated to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzimidazole, benzoxazole, and benzothiazole were synthesized from 2,4-dihydroxy benzoic acid and 1,2-phenelenediamine, 2-aminophenol, and 2-aminothiophenol respectively .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the synthesized 2-(2′,4′-dihydroxyphenyl) benzimidazole, benzoxazole, and benzothiazole are fluorescent and the emission characteristics are very sensitive to the micro-environment . They show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .


Chemical Reactions Analysis

In terms of chemical reactions, derivatives of 1,2,4-triazole exhibit antimicrobial, anticonvulsant, anti-inflammatory, immunomodulatory, and other types of activity, which makes it possible to create effective drugs on their basis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4-(4-Hydroxyphenyl)-2-butanone has a melting point of 81-85 °C (lit.) .

Scientific Research Applications

  • Cancer Treatment and DNA Repair Inhibition : This compound has been identified as a potent inhibitor of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in the repair of DNA strand breaks. It has potential clinical applications as a resistance-modifying agent to potentiate radiotherapy and the cytotoxicity of certain cancer chemotherapies (White et al., 2000).

  • Development of PARP Inhibitors : The compound is part of a series of benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors with excellent enzyme potency and cellular potency, showing promise in cancer treatment (Penning et al., 2010).

  • Multi-Target Ligand for Aminergic GPCRs : It is identified as a multitarget ligand for aminergic G protein-coupled receptors (GPCRs), with potential applications as an antipsychotic (Kaczor et al., 2020).

  • Potential for Treatment of Neurological Disorders : The compound has shown potential in the treatment of conditions like Alzheimer's disease through its interaction with various neurological pathways (Borza et al., 2007).

  • Antioxidant Activity : Some derivatives of 2-(4-Hydroxyphenyl)-1H-Benzimidazole-4-Carboxamide have been studied for their antioxidant activity, which is significant in the context of oxidative stress-related diseases (Kálai et al., 2009).

  • Photophysical Properties : The compound has been studied for its photophysical properties, which could be relevant in the development of fluorescent markers and sensors (Deshmukh & Sekar, 2015).

  • Antimicrobial and Antiprotozoal Activity : Some derivatives have shown promising results in antimicrobial and antiprotozoal activities, suggesting potential use in the treatment of infectious diseases (Özden et al., 2011).

  • Anti-Breast Cancer Activity : There is research indicating the effectiveness of certain derivatives in anti-breast cancer activities (Radwan et al., 2021).

Safety And Hazards

Safety data for similar compounds suggest that contact with skin and eyes should be avoided. In case of contact, immediate washing with soap and plenty of water is recommended .

Future Directions

Future research could focus on the biodegradation of similar compounds. For instance, T. versicolor laccase could transform and degrade BPA to obtain 2-(4-hydroxyphenyl)propan-2-ylium, to isopropenylphenol free radical and further oxidized to 1-methyl-4-isopropenyl-2-cyclohexene .

properties

IUPAC Name

2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-13(19)10-2-1-3-11-12(10)17-14(16-11)8-4-6-9(18)7-5-8/h1-7,18H,(H2,15,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUGHMOSYJCJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431617
Record name 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

CAS RN

188106-83-4
Record name 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an argon atmosphere 1M boron tribromide in dichloromethane (3.8 ml, 3.79 mmol) was transferred to a flask containing 2-(4′-methoxyphenyl)benzimidazole-4-carboxamide (NU 1076 from Example 5) (202.4 mg, 0.758 mmol). The resulting solution was refluxed for 24 hours using an air condenser. The solvent was removed by distillation to complete dryness. The solid residue was treated with 10% NaOH (10 ml), followed by dropwise addition of concentrated hydrochloric acid to neutralise (pH 7). The white precipitate was collected by filtration and dissolved in ethyl acetate (0 ml). The organic solvent was washed with water (2×3 ml), dried over MgSO4, and the product was obtained by removal of the solvent under reduced pressure. (109.5 mg, 57%). mp 266-267° C.; Found C 63.27, H 4.37, N 15.67 C14H11N3O2.0.75 MeOH requires C 63.04 H 4.69 N 15.76; vmax(cm−1) 3424.01, 3384.16, 3309.20, 3249.55, 3155.62, 1642.35, 1618.02, 1594.50, 1577.74; δH 7.03-7.07 (2H, d, J=8.5), 7.34-7.42 (1H, t), 7.75-7.79 (1H, d), 7.85 (1H, br s), 7.90-7.94 (1H, d), 8.15-8.19 (2H, d, J=8.5), 9.4-9.6 (1H, br s), 10.0-10.4 (1H, br s), 13.0-13.4 (1H, br s); m/z (EI) 253 (M+), 236, 208, 93.
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0 (± 1) mol
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reactant
Reaction Step One
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3.8 mL
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reactant
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2-(4′-methoxyphenyl)benzimidazole-4-carboxamide
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202.4 mg
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reactant
Reaction Step Two
[Compound]
Name
15.76
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Synthesis routes and methods II

Procedure details

Under an argon atmosphere 1M boron tribromide in dichloromethane (3.8 ml, 3.79 mmol) was transferred to a flask containing 2-(4'-methoxyphenyl)benzimidazole-4-carboxamide (NU 1076 from Example 5) (202.4 mg, 0.758 mmol). The resulting solution was refluxed for 24 hours using an air condenser. The solvent was removed by distillation to complete dryness. The solid residue was treated with 10% NaOH (10 ml), followed by dropwise addition of concentrated hydrochloric acid to neutralise (pH 7). The white precipitate was collected by filtration and dissolved in ethyl acetate (10 ml). The organic solvent was washed with water (2×3 ml), dried over MgSO4, and the product was obtained by removal of the solvent under reduced pressure. (109.5 mg, 57%). mp 266-267° C.; Found C, 63.27, H 4.37; N 15.67; C14H11N3O2. 0.75 MeOH requires C, 63.04; H, 4.69; N, 15.76; vmax (cm-1) 3424.01, 3384.16, 3309.20, 3249.55, 3155.62, 1642.35, 1618.02, 1594.50, 1577.74; δH 7.03-7.07 (2H, d, J=8.5), 7.34-7.42 (1H, t), 7.75-7.79 (1H, d), 7.85 (1H, br s), 7.90-7.94 (1H, d), 8.15-8.19 (2H, d, J=8.5), 9.4-9.6 (1H, br s), 10.0-10.4 (1H, br s), 13.0-13.4 (1H, br s); m/z (EI) 253 (M+), 236, 208, 93.
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
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2-(4'-methoxyphenyl)benzimidazole-4-carboxamide
Quantity
202.4 mg
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reactant
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0 (± 1) mol
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Citations

For This Compound
5
Citations
AW White, R Almassy, AH Calvert… - Journal of medicinal …, 2000 - ACS Publications
The nuclear enzyme poly(ADP-ribose) polymerase (PARP) facilitates the repair of DNA strand breaks and is implicated in the resistance of cancer cells to certain DNA-damaging agents…
Number of citations: 380 pubs.acs.org
AM Lord - 2007 - search.proquest.com
The aim of the project was to develop novel hypoxia-activated N-oxide prodrugs of PARP-1 inhibitors. Synthetic approaches to 3-and 2-substituted Quinoline-8-carboxamides and their …
Number of citations: 4 search.proquest.com
I Parveen - 2001 - search.proquest.com
Effective treatment of cancer is limited by the use of surgery, radiotherapy and chemotherapy. Surgery and radiotherapy are only successful if the disease is localised and after it has …
Number of citations: 1 search.proquest.com
V Mandlik, S Singh - Gene Reports, 2016 - Elsevier
Leishmaniasis is prevalent in tropical and subtropical regions of the world. About 12 million people in 88 countries are already affected by Leishmaniasis. Cutaneous leishmaniasis is a …
Number of citations: 4 www.sciencedirect.com
A Bürkle - Bioessays, 2001 - Wiley Online Library
One of the immediate eukaryotic cellular responses to DNA breakage is the covalent post‐translational modification of nuclear proteins with poly(ADP‐ribose) from NAD + as precursor, …
Number of citations: 437 onlinelibrary.wiley.com

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